Cas no 832-69-9 (1-Methylphenanthrene)

1-Methylphenanthrene structure
1-Methylphenanthrene structure
상품 이름:1-Methylphenanthrene
CAS 번호:832-69-9
MF:C15H12
메가와트:192.255784034729
CID:724359
PubChem ID:13257

1-Methylphenanthrene 화학적 및 물리적 성질

이름 및 식별자

    • Phenanthrene, 1-methyl-
    • 1-Methylphenanthrene
    • 1-Methylphenanthrene Solution
    • 1-methyl-phenanthren
    • 1-methylphenathrene
    • PHENANTHRENE,1-METHYL
    • NSC 146583
    • 1-Methylphenanthrene (ACI)
    • 44IY90KLCE
    • DTXSID6025648
    • CHEMBL3561957
    • 1-Methyl phenanthrene
    • CCRIS 5481
    • C19457
    • BRN 1861851
    • 832-69-9
    • Tox21_303752
    • 1-METHYLPHENANTHRENE [IARC]
    • Phenanthrene, 1methyl
    • HS-3184
    • Q27116596
    • NSC146583
    • 1-METHYLPHENANTHRENE (IARC)
    • NCGC00356988-01
    • METHYL PHENANTHRENE, 1-
    • NSC-146583
    • DTXCID105648
    • UNII-44IY90KLCE
    • 1-Methylphenanthrene 10 microg/mL in Cyclohexane
    • 1-methyl-phenanthrene
    • 1-Methylphenanthrene 10 microg/mL in Acetonitrile
    • CHEBI:35860
    • CAS-832-69-9
    • AB-131/40897136
    • DB-056704
    • EINECS 212-622-1
    • AKOS006275679
    • NS00007467
    • 인치: 1S/C15H12/c1-11-5-4-8-15-13(11)10-9-12-6-2-3-7-14(12)15/h2-10H,1H3
    • InChIKey: DOWJXOHBNXRUOD-UHFFFAOYSA-N
    • 미소: C1C=C2C=CC3C(C)=CC=CC=3C2=CC=1

계산된 속성

  • 정밀분자량: 192.09400
  • 동위원소 질량: 192.093900383g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 220
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 토폴로지 분자 극성 표면적: 0Ų
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
  • 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

  • 색과 성상: 엽편상 결정체
  • 밀도: 1.105±0.06 g/cm3 (20 ºC 760 Torr),
  • 융해점: 195 ºC
  • 비등점: 353.25°C (rough estimate)
  • 플래시 포인트: 157.5±12.8 °C
  • 굴절률: 1.6031 (estimate)
  • 용해도: Insuluble (2.7E-4 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 4.30140
  • 증기압: 0.0±0.4 mmHg at 25°C

1-Methylphenanthrene 보안 정보

1-Methylphenanthrene 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
M325415-500mg
1-Methylphenanthrene
832-69-9
500mg
$ 1777.00 2023-09-07
A2B Chem LLC
AH49577-100mg
1-METHYLPHENANTHRENE
832-69-9 99.50%
100mg
$431.00 2023-12-30
TRC
M325415-50mg
1-Methylphenanthrene
832-69-9
50mg
$ 230.00 2023-09-07
A2B Chem LLC
AH49577-10mg
1-METHYLPHENANTHRENE
832-69-9
10mg
$170.00 2024-04-19
1PlusChem
1P00G2ZT-10mg
1-METHYLPHENANTHRENE
832-69-9
10mg
$157.00 2024-04-21

1-Methylphenanthrene 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Iodine ,  Oxygen Solvents: Cyclohexane
참조
Systematic investigations on fused π-system compounds of seven benzene rings prepared by photocyclization of diphenanthrylethenes
Fujino, Shota; et al, Photochemical & Photobiological Sciences, 2017, 16(6), 925-934

합성회로 2

반응 조건
1.1 Reagents: Phosphinic acid ,  Sodium nitrite Solvents: Water ;  rt → 0 °C; 48 h, 5 °C
1.2 Reagents: Water
참조
Synthesis of alkylphenanthrenes from naphthylalkylidenemalonodinitriles. A route to 1-methyl-, 2-methyl-, and 1,2-dimethylphenanthrene
Krasodomski, Wojciech; et al, Tetrahedron, 2003, 59(30), 5677-5683

합성회로 3

반응 조건
1.1 Reagents: Iodine ,  Oxygen Solvents: Cyclohexane
참조
Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements
Yamaji, Minoru; et al, Photochemical & Photobiological Sciences, 2017, 16(4), 555-563

합성회로 4

반응 조건
1.1 Reagents: Iodine ,  Oxygen Solvents: Cyclohexane
참조
Photocyclization of stilbenes and related molecules
Mallory, Frank B.; et al, Organic Reactions (Hoboken, 1984, 30,

합성회로 5

반응 조건
참조
Cyclization-rearrangement of alkylstyrenes. 2. Applications to the synthesis of some naphthalene and phenanthrene derivatives
Condon, Francis E.; et al, Journal of Organic Chemistry, 1980, 45(10), 2009-10

합성회로 6

반응 조건
1.1 Solvents: Mesitylene
참조
Synthesis of 2-(1-hydroxy-2-phenylethyl)cyclohexanone and derivatives thereof. A new synthesis of 1,8-dimethylphenanthrene
Wysocka, W.; et al, Synthesis, 1977, (4), 261-3

합성회로 7

반응 조건
참조
Aromatic hydrocarbons. XVII. Synthesis of phenanthrenes
Skvarchenko, V. R.; et al, Zhurnal Obshchei Khimii, 1961, 31, 383-7

합성회로 8

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  Tris(2-furyl)phosphine Solvents: Dimethyl sulfoxide ;  rt; 12 h, 130 °C
참조
One-Pot Three-Component Synthesis of Phenanthrenes via Palladium-Catalyzed Catellani and Retro-Diels-Alder Reactions
Hao, Tianxin; et al, Journal of Organic Chemistry, 2023, 88(15), 10426-10433

합성회로 9

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Tricyclohexylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ;  18 h, 130 °C
참조
Regioselective Synthesis of Polycyclic and Heptagon-embedded Aromatic Compounds through a Versatile π-Extension of Aryl Halides
Fu, Wai Chung ; et al, Angewandte Chemie, 2017, 56(25), 7166-7170

합성회로 10

반응 조건
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Cyclohexane ;  6 min, rt
참조
Efficient synthetic photocyclization for phenacenes using a continuous flow reactor
Okamoto, Hideki; et al, Chemistry Letters, 2014, 43(7), 994-996

합성회로 11

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  10 h, 105 °C
참조
A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction
Zhong, Yue; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 291-298

합성회로 12

반응 조건
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  24 h, 140 °C
참조
Base/Solvent Controlled Divergent Synthesis of Norbornane-Fused Dihydrophenanthrenes and Triphenylenes via Palladium Catalyst
Dehghan, Maryam ; et al, Organic Letters, 2023, 25(41), 7486-7490

합성회로 13

반응 조건
1.1 Catalysts: Palladium
참조
Phenanthrene derivatives. IX. 1-Alkyl-1-hydroxy-tetrahydrophenanthrenes and related compounds
Bachmann, W. E.; et al, Journal of the American Chemical Society, 1938, 60, 624-7

합성회로 14

반응 조건
1.1 Solvents: Cyclohexane
참조
Photocyclization of stilbenes and related molecules
Mallory, Frank B.; et al, Organic Reactions (Hoboken, 1984, 30,

합성회로 15

반응 조건
1.1 Reagents: Formic acid ,  Triethylamine ,  Triphenylphosphine Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  30 min, 60 - 70 °C; 70 °C → rt
1.2 Solvents: Water ;  rt
참조
Regiospecific synthesis of alkylphenanthrenes using a combined directed ortho and remote metalation-Suzuki-Miyaura cross coupling strategy
Cai, Xiongwei; et al, Canadian Journal of Chemistry, 2004, 82(2), 195-205

합성회로 16

반응 조건
1.1 Reagents: Sodium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ;  2 h, 130 - 140 °C; cooled
1.2 Catalysts: Hydrochloric acid Solvents: Water ;  5 - 10 min, rt
참조
Palladium-catalyzed intramolecular C-H activation: a synthetic approach towards polycyclic aromatic hydrocarbons
Paul, Sunanda; et al, Synlett, 2010, (10), 1463-1468

합성회로 17

반응 조건
1.1 Reagents: Pivalic acid ,  Silver carbonate Catalysts: Diisopropyl sulfide ,  Palladium diacetate ;  8 h, 120 °C; 120 °C → rt
1.2 Reagents: Iodobenzene diacetate Solvents: 1,4-Dioxane ;  8 h, rt
참조
Straightforward synthesis of phenanthrenes from styrenes and arenes
Li, Hu; et al, Chemical Communications (Cambridge, 2012, 48(56), 7028-7030

합성회로 18

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Chloroform ,  Water ;  rt; 1 h, 65 °C
2.1 Reagents: Iodine ,  Oxygen Solvents: Cyclohexane
참조
Systematic investigations on fused π-system compounds of seven benzene rings prepared by photocyclization of diphenanthrylethenes
Fujino, Shota; et al, Photochemical & Photobiological Sciences, 2017, 16(6), 925-934

합성회로 19

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Chloroform ,  Water ;  rt; 1 h, 65 °C
2.1 Reagents: Iodine ,  Oxygen Solvents: Cyclohexane
참조
Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements
Yamaji, Minoru; et al, Photochemical & Photobiological Sciences, 2017, 16(4), 555-563

합성회로 20

반응 조건
1.1 Reagents: Cesium carbonate ,  Tetrabutylammonium chloride Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  rt; 1.5 - 2 h, 85 - 90 °C
참조
Synthesis of phenanthrene and alkyl phenanthrenes by palladium(0)-catalyzed pericyclic reactions
Jana, Rathin; et al, Synthesis, 2010, (12), 2092-2100

합성회로 21

반응 조건
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ;  12 h, 50 °C
참조
Construction of Phenanthrenes and Chrysenes from β-Bromovinylarenes via Aryne Diels-Alder Reaction/Aromatization
Singh, Vikram; et al, Journal of Organic Chemistry, 2019, 84(21), 14161-14167

합성회로 22

반응 조건
1.1 Reagents: Lithium tert-butoxide ,  Oxygen Catalysts: Pivalic acid ,  Palladium diacetate ,  Tris(2-furyl)phosphine Solvents: Dimethylacetamide ;  15 min, rt; 12 h, 120 °C
참조
Palladium-Catalyzed Sequential Vinyl C-H Activation/Dual Decarboxylation: Regioselective Synthesis of Phenanthrenes and Cyclohepta[1,2,3-de]naphthalenes
Jiang, Guomin; et al, Organic Letters, 2021, 23(24), 9398-9402

1-Methylphenanthrene Raw materials

1-Methylphenanthrene Preparation Products

1-Methylphenanthrene 관련 문헌

추천 기사

추천 공급업체
Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Henan Dongyan Pharmaceutical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
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Audited Supplier 감사 대상 공급업체
중국 공급자
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Xiamen PinR Bio-tech Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
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Audited Supplier 감사 대상 공급업체
중국 공급자
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Shanghai Jinhuan Chemical CO., LTD.
Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Jincang Pharmaceutical (Shanghai) Co., LTD.